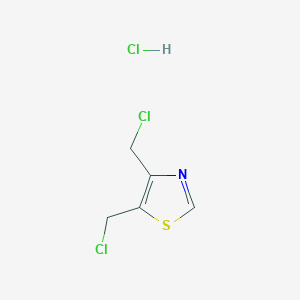

4,5-Bis(chloromethyl)thiazole Hydrochloride

Description

Properties

CAS No. |

2155874-62-5 |

|---|---|

Molecular Formula |

C5H6Cl3NS |

Molecular Weight |

218.5 g/mol |

IUPAC Name |

4,5-bis(chloromethyl)-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C5H5Cl2NS.ClH/c6-1-4-5(2-7)9-3-8-4;/h3H,1-2H2;1H |

InChI Key |

DSWNVIZVLOQSGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)CCl)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(chloromethyl)thiazole Hydrochloride typically involves the chlorination of thiazole derivatives. One common method includes the reaction of thiazole with chloromethylating agents under controlled conditions. For instance, the reaction of thiazole with formaldehyde and hydrochloric acid can yield 4,5-Bis(chloromethyl)thiazole, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) groups at positions 4 and 5 of the thiazole ring are reactive toward nucleophiles. These groups can undergo substitution reactions under mild to moderate conditions:

Key Considerations :

-

Steric hindrance between the two chloromethyl groups may slow reaction kinetics compared to mono-substituted analogs like 2-chloro-5-chloromethylthiazole .

-

Sequential substitution (one chloromethyl group reacting before the other) is plausible under controlled conditions.

Cross-Coupling and Cyclization

The thiazole core and chloromethyl groups enable participation in metal-catalyzed cross-coupling or cyclization reactions:

Limitations :

-

Competitive C-Cl bond activation versus C-H activation on the thiazole ring may require optimized conditions.

Reductive Dechlorination

Chloromethyl groups can be reduced to methyl groups under specific conditions:

| Reducing Agent | Conditions | Outcome | Source Analogy |

|---|---|---|---|

| Zn/HCl | Reflux in aqueous acidic medium | 4,5-bis(methyl)thiazole | |

| Pd/C, H₂ | High-pressure H₂ (3–5 atm), 50–80°C | Partial or full dechlorination |

Note : Over-reduction risks degrading the thiazole ring.

Polymerization and Cross-Linking

The bifunctional nature of 4,5-bis(chloromethyl)thiazole hydrochloride makes it a candidate for polymer chemistry:

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>120°C) may lead to HCl elimination, forming 4,5-divinylthiazole .

-

Hydrolysis Sensitivity : Moisture exposure can hydrolyze chloromethyl groups, necessitating anhydrous storage .

Comparative Reactivity Table

The reactivity of this compound is benchmarked against related compounds:

| Compound | Reactivity Toward NaOH | Reduction Efficiency (Zn/HCl) | Cross-Coupling Yield |

|---|---|---|---|

| 4,5-Bis(chloromethyl)thiazole HCl | Moderate (dual sites) | 60–70% | 40–50% (Pd-catalyzed) |

| 2-Chloro-5-chloromethylthiazole | High (single site) | 85–90% | 70–80% |

| 4-(Chloromethyl)thiazole HCl | High | 75–80% | N/A |

Research Gaps and Opportunities

-

Selective Functionalization : No studies explicitly address selective modification of one chloromethyl group over the other.

-

Biological Activity : Derivatives of 4,5-disubstituted thiazoles show antiproliferative effects , suggesting potential applications for bis(chloromethyl) analogs.

-

Thermal Studies : Detailed thermogravimetric analysis (TGA) data is absent but critical for industrial handling.

Scientific Research Applications

4,5-Bis(chloromethyl)thiazole Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

Industry: Used in the synthesis of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Bis(chloromethyl)thiazole Hydrochloride involves its interaction with biological molecules through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of microbial growth or the modulation of biological pathways. The thiazole ring itself can interact with various enzymes and receptors, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 4,5-Bis(chloromethyl)thiazole Hydrochloride and related compounds:

| Compound Name | Core Structure | Key Substituents | Reactivity/Applications | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4,5-Bis(chloromethyl)thiazole HCl | Thiazole | 4-ClCH2, 5-ClCH2, HCl counterion | Crosslinking agent, biochemical probes | ~209.5 (base) |

| FR122047 | Thiazole | 4,5-Bis(4-methoxyphenyl), piperazine | Protease inhibition (e.g., Alzheimer’s) | ~550.6 |

| Bis(Chloromethyl)Ether (BCME) | Ether | ClCH2-O-CH2Cl | Industrial solvent (historical use) | ~114.96 |

| Pioglitazone Hydrochloride | Thiazolidinedione | Pyridinyl-ethoxy, benzyl | Antidiabetic (PPARγ agonist) | ~392.9 |

Key Observations :

- Chloromethyl vs. Methoxyphenyl Groups : The chloromethyl groups in this compound confer higher electrophilicity compared to FR122047’s methoxyphenyl substituents, which are bulkier and electron-donating. This difference impacts their biological targets: FR122047 acts as a protease inhibitor via piperazine-mediated binding , whereas the chloromethyl derivative is more suited for covalent modifications.

- Core Structure: BCME, an ether analog, lacks the aromatic thiazole ring, resulting in lower stability and higher carcinogenicity (linked to respiratory toxicity) . In contrast, the thiazole core in this compound enhances ring stability and diversifies applications.

- Pharmaceutical Relevance : Pioglitazone Hydrochloride’s thiazolidinedione core demonstrates how sulfur-containing heterocycles can target metabolic pathways, contrasting with the synthetic utility of chloromethyl-substituted thiazoles .

Physicochemical Properties

- Solubility : this compound is moderately soluble in polar aprotic solvents (e.g., DCM, DMF) due to its ionic nature, whereas FR122047’s methoxyphenyl groups enhance solubility in alcohols .

- Stability : The hydrochloride salt form improves stability under ambient conditions, whereas BCME degrades rapidly in moist environments, releasing hazardous HCl gas .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-bis(chloromethyl)thiazole hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : The synthesis of chloromethyl-substituted thiazoles often involves cyclization reactions of thioamides with α,β-dichloroketones or alkylation of pre-formed thiazoles. Key parameters include solvent choice (e.g., DMSO for high polarity), temperature control (reflux at 80–120°C), and reaction time (18–24 hours). Post-synthesis purification via recrystallization (e.g., ethanol-water mixtures) or column chromatography is critical to isolate the hydrochloride salt .

- Data Optimization : Use Design of Experiments (DOE) to systematically vary parameters like molar ratios, catalysts (e.g., glacial acetic acid for Schiff base formation), and solvent systems. Monitor intermediates via TLC or HPLC to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly for verifying chloromethyl group positioning and salt formation?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of chloromethyl (-CHCl) groups (δ ~4.5–5.5 ppm for H) and thiazole ring protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] or [M-Cl]).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities in the hydrochloride salt structure.

- Elemental Analysis : Confirms stoichiometry of chlorine and nitrogen .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions, particularly in forming heterocyclic derivatives?

- Methodology :

- Kinetic Studies : Track reaction rates under varying nucleophiles (e.g., amines, thiols) and solvents (polar aprotic vs. protic).

- Isotopic Labeling : Use C-labeled chloromethyl groups to trace substitution pathways.

- Computational Modeling : DFT calculations predict transition states and regioselectivity in ring-forming reactions (e.g., imidazothiazole derivatives) .

Q. How should researchers address discrepancies in reported biological activity data for thiazole derivatives, such as antimicrobial efficacy or cytotoxicity?

- Methodology :

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure reproducibility.

- Control Compounds : Compare with known thiazole-based drugs (e.g., sulfathiazole) to validate assay sensitivity.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloromethyl vs. methyl groups) with bioactivity trends .

Q. What strategies mitigate instability or decomposition of this compound during storage or experimental use?

- Methodology :

- Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH) and HPLC analysis.

- Storage Conditions : Store in anhydrous environments (desiccators with PO) at -20°C to prevent hydrolysis of chloromethyl groups.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative decomposition .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be resolved?

- Methodology :

- Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., chloromethylation).

- Purification at Scale : Use centrifugal partition chromatography (CPC) or continuous crystallization to maintain purity.

- Safety Protocols : Implement closed-system handling to minimize exposure to hazardous intermediates (e.g., chloromethyl ethers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.